(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its derivatives are a class of compounds that have been studied for their biological activities and potential therapeutic applications. These compounds are characterized by the indole nucleus, which is a common structure in many natural products and pharmaceuticals. The interest in these compounds is due to their diverse range of biological activities, including their role as aldose reductase inhibitors, which can be beneficial in the treatment of diabetic complications such as cataracts .
Synthesis Analysis
The synthesis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives has been reported, with a focus on their potential as aldose reductase inhibitors. The synthesis involves the creation of diastereomeric mixtures due to tautomeric equilibria in solution. The introduction of halogen and lipophilic groups into the indole nucleus has been shown to enhance the inhibitory activity of these compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been determined using X-ray diffraction and quantum chemical calculations. These studies provide insights into the conformational preferences and dynamics of the molecules, which are important for understanding their biological activities .
Chemical Reactions Analysis
The reactivity of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine has been explored, leading to the regioselective addition of phenylhydrazine to the exo ethylene bond of the indole nucleus. This reaction yields (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters, demonstrating the chemical versatility of the indole nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds and the polarity of the molecules can lead to the formation of chain structures in the solid state, as observed in the crystal structure of related compounds . The electron density distribution and intermolecular interactions also play a significant role in the properties of these molecules .
Scientific Research Applications
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Neuroprotective Properties
- Field : Neurology
- Application : 2,3-Dihydroindoles, which include “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, are promising agents for the synthesis of new compounds with neuroprotective properties .
- Method : These compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .
- Results : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
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Anticancer Activity
- Field : Oncology
- Application : Certain derivatives of “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” have been found to inhibit neuroglioma cell growth .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these studies are not specified in the available resources .
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Antiviral Activity
- Field : Virology
- Application : Indole derivatives, including “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, have been reported to possess antiviral properties .
- Method : Specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these studies are not specified in the available resources .
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Anti-inflammatory Activity
- Field : Immunology
- Application : Indole derivatives have been found to exhibit anti-inflammatory properties .
- Method : Specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these studies are not specified in the available resources .
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Synthesis of New Analogs
- Field : Organic Chemistry
- Application : “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these studies are not specified in the available resources .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives, including “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, have been reported to possess antimicrobial properties .
- Method : Specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these studies are not specified in the available resources .
Future Directions
The synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids are reported . This suggests that “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” could potentially be used in the development of COX-2 inhibitors in the future.
properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMGHZPXRDCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952164 | |
Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
2971-31-5 | |
Record name | Oxindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxindole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.